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Compound of Interest

Compound Name:
2-Aminoisonicotinic acid

hydrochloride

CAS No.: 1185560-43-3

Cat. No.: B1371605

Get Quote

Executive Summary
2-Aminoisonicotinic acid (2-AINA, CAS 13362-28-2) represents a privileged "push-pull"

heterocyclic scaffold.[1] Its utility stems from the electronic tension between the electron-rich

exocyclic amine at C2 and the electron-withdrawing carboxylic acid at C4, all superimposed on

an electron-deficient pyridine ring. This unique electronic landscape makes it a critical

intermediate in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1, PIM-1) and fused

bicyclic systems like pyrido[2,3-d]pyrimidines.

This guide provides a mechanistic breakdown of the molecule’s reactivity, offering validated

protocols for regioselective functionalization. We move beyond standard textbook descriptions

to address the practical challenges of working with this amphoteric, highly functionalized

heterocycle.

Electronic Structure & Reactivity Landscape
To successfully derivatize 2-AINA, one must understand the competing electronic forces. The

pyridine ring is naturally
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-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS). However, the C2-
amino group is a potent electron donor (+M effect), sufficiently activating the ring to permit
EAS, while the C4-carboxyl group acts as a steric and electronic modulator.

The "Push-Pull" Resonance Map
The following directed graph illustrates the electronic vectors and consequent reactive sites.

Note the competition between the C3 and C5 positions.
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Figure 1: Electronic and steric vectors influencing the regioselectivity of 2-aminoisonicotinic

acid. The C5 position is the thermodynamic and kinetic favorite for electrophilic attack.

Electrophilic Functionalization: The C3 vs. C5 Battle
A common pitfall in manipulating 2-AINA is the assumption that the ortho (C3) position is the

primary target for halogenation due to proximity to the amine. In practice, the C5 position is the

dominant site for EAS (Halogenation, Nitration) due to two factors:

Sterics: The C3 position is "sandwiched" between the amine and the carboxylic acid.

Electronics: The para position (C5) relative to the amino group retains significant electron

density without the destabilizing steric clash of the C4 acid.

Protocol: Regioselective Iodination at C5
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Iodination is a critical step for subsequent Suzuki or Sonogashira couplings. Using N-

iodosuccinimide (NIS) in polar aprotic solvents provides the best control.

Validated Protocol:

Dissolution: Dissolve 2-aminoisonicotinic acid (1.0 eq) in DMF (0.5 M). Note: The zwitterionic

nature makes solubility in non-polar solvents poor.

Reagent Addition: Add NIS (1.05 eq) portion-wise at 0°C to control the exotherm.

Reaction: Allow to warm to RT and stir for 4–6 hours.

Monitoring: Monitor via LCMS (ESI+). Look for the shift from M+1 (139) to M+1 (265).

Workup: Dilute with water/ice. The product, 2-amino-5-iodoisonicotinic acid, typically

precipitates as a beige solid. If not, adjust pH to ~4-5 (isoelectric point).

Data: Halogenation Conditions Comparison

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371605?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Solvent Temp
Major
Product

Yield Notes

NIS DMF 25°C C5-Iodo 85%

Cleanest

profile;

easiest

workup.

EtOH 60°C C5-Iodo 70%

Silver salts

are

expensive;

difficult

filtration.

AcOH 25°C C5-Bromo 65%

Risk of over-

bromination

(C3/C5 di-

bromo).

MeCN 50°C C5-Chloro 50%

Slow

reaction;

requires heat

which

degrades

SM.

Orthogonal Handles: Cyclization & Amidation
The coexistence of the C2-amine and C4-acid allows for the construction of fused heterocycles,

specifically pyrido[2,3-d]pyrimidines. This is the core scaffold for many kinase inhibitors (e.g.,

PIM-1 inhibitors).

Workflow: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-
ones
This transformation typically requires activating the acid first, followed by a condensation with a

"C1" source (like formamide or triethyl orthoformate).
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Figure 2: Synthetic pathway for converting 2-AINA into the bioactive pyrido[2,3-d]pyrimidine

scaffold.

Critical Process Parameters (CPPs)
Amidation: Direct reaction of the acid with amines using DCC/DMAP can be sluggish due to

the competing nucleophilicity of the C2-amine (self-coupling risk).

Solution: Protect the C2-amine (e.g., Boc-anhydride) OR use CDI (Carbonyl Diimidazole)

which activates the acid rapidly before the amine can interfere.

Cyclization: The reaction with triethyl orthoformate requires anhydrous conditions. Water

generated during the reaction must be sequestered or removed (e.g., using Acetic Anhydride

as a co-solvent/scavenger).
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Nucleophilic Transformations: The Sandmeyer
Route
While the 2-position is naturally nucleophilic (amine), it can be inverted to an electrophile

(halogen) via the Sandmeyer reaction. This is essential if the target molecule requires a

carbon-carbon bond at C2 (via Suzuki coupling) or a different heteroatom (via SNAr).

Mechanism:

Diazotization: Reaction with

in aqueous acid (HCl or

) at 0°C forms the diazonium salt.

Displacement: The diazonium group (

) is an excellent leaving group, displaceable by halides (

,

) or water (

).

Cautionary Note: The diazonium intermediate of aminopyridines is less stable than that of

anilines. Temperature control (< 5°C) is non-negotiable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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